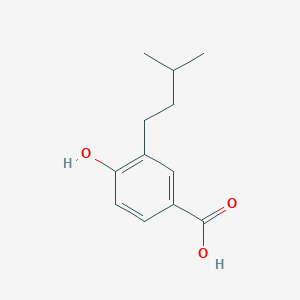

4-Hydroxy-3-isopentylbenzoic acid

説明

Structure

3D Structure

特性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC名 |

4-hydroxy-3-(3-methylbutyl)benzoic acid |

InChI |

InChI=1S/C12H16O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h5-8,13H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

NCFOORDCBKVBSX-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC1=C(C=CC(=C1)C(=O)O)O |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of 4 Hydroxy 3 Isopentylbenzoic Acid

Discovery and Distribution in Biological Systems

4-Hydroxy-3-isopentylbenzoic acid, also known as 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, is a naturally occurring phenolic compound. Its discovery spans across different domains of life, from the plant kingdom to microbial organisms, where it plays various biological roles.

Occurrence in Plant Species

The compound has been identified in a variety of plant species. It is a known constituent of plants such as Ozothamnus obcordatus, Piper hispidum, Prunus dulcis (the almond tree), and Zanthoxylum wutaiense. A related compound, 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic-acid, has been found in Sophora subprostrata. neist.res.in The presence of this and similar benzoic acid derivatives in plants is often associated with defense mechanisms against environmental stressors like microorganisms and strong UV radiation. researchgate.net

Table 1: Plant Species Containing this compound and Related Compounds

| Compound Name | Plant Species | Reference |

|---|---|---|

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | Ozothamnus obcordatus | |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | Piper hispidum | |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | Prunus dulcis | |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | Zanthoxylum wutaiense | |

| 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic-acid | Sophora subprostrata | neist.res.in |

Identification in Microbial Organisms

This compound is not exclusive to plants; it has also been isolated from microbial sources. For instance, it was identified as a metabolite produced by the fungus Curvularia sp. KF119. nih.gov In the broader context of hydroxybenzoic acids, 4-hydroxybenzoic acid (4-HBA) is a natural compound in bacteria, serving as a precursor for ubiquinone synthesis. nih.gov It has been shown that bacteria can utilize 4-HBA to regulate their physiological functions and virulence. nih.gov For example, the bacterium Shigella sonnei produces 4-HBA, which can interfere with the growth of the fungus Candida albicans, demonstrating a role in interkingdom communication. nih.gov Metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for the enhanced production of 4-HBA from renewable feedstocks. nih.govnih.gov

Table 2: Microbial Sources of this compound and Related Compounds

| Compound Name | Microbial Organism | Context | Reference |

|---|---|---|---|

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. KF119 | Isolated as a fungal metabolite. | nih.gov |

| 4-Hydroxybenzoic acid | Shigella sonnei | Produced for interkingdom communication. | nih.gov |

| 4-Hydroxybenzoic acid | Escherichia coli | Natural precursor for ubiquinone synthesis; used in engineered production. | nih.govnih.gov |

| 4-Hydroxybenzoic acid | Corynebacterium glutamicum | Used in engineered production. | nih.gov |

Advanced Phytochemical and Metabolomic Isolation Techniques

The isolation of this compound and related phenolic acids from complex biological sources requires sophisticated and optimized methodologies to ensure high purity and yield.

Optimized Extraction Protocols from Diverse Biological Matrices

Extracting benzoic acid derivatives from plant and microbial materials involves carefully selected solvents and techniques. A common method for plant material is sequential maceration using solvents of increasing polarity, such as n-hexane followed by ethyl acetate (B1210297) and then methanol (B129727). phcogj.com Another approach involves an initial extraction with a methanol/water mixture. nih.gov For selective extraction from plant extracts, Molecularly Imprinted Solid Phase Extraction (MISPE) has been utilized. This technique uses a custom-made polymer to selectively bind target phenolic acids, which are then washed and eluted with specific solvents like a methanol/acetic acid mixture, achieving recoveries between 56.3% and 82.1% for various p-hydroxy-benzoic acid derivatives. nih.gov

From microbial cultures, the process typically begins with separating the cells from the fermentation broth via centrifugation. nih.gov The secondary metabolites can then be extracted from the culture supernatant or the cells using a solvent like ethyl acetate. nih.gov For large-scale recovery of carboxylic acids from fermentation broths, liquid-liquid extraction with a suitable solvent, sometimes including a co-solvent to improve partitioning, is employed. google.com

Table 3: Summary of Extraction Protocols for Benzoic Acid Derivatives

| Biological Matrix | Extraction Technique | Solvents | Key Steps | Reference |

|---|---|---|---|---|

| Melissa officinalis (plant) | Molecularly Imprinted SPE (MISPE) | Methanol/water (extraction), Acetonitrile (B52724) (sample application), Methanol/acetic acid (elution) | Selective binding to a polymer for high specificity. | nih.gov |

| Garcinia fruticosa (plant) | Sequential Maceration | n-hexane, ethyl acetate, methanol | Sequential extraction with solvents of increasing polarity. | phcogj.com |

| Lactobacillus species (microbe) | Solvent Extraction | Ethyl acetate | Centrifugation to separate broth, followed by extraction of metabolites. | nih.gov |

| Fermentation Broth | Liquid-Liquid Extraction | Olefin-containing solvents | Direct extraction from aqueous mixture without prior cell removal. | google.com |

High-Resolution Chromatographic Separation Methodologies for Complex Mixtures

Following initial extraction, chromatographic methods are essential for purifying this compound from the resulting complex mixture. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical and preparative technique. A typical setup uses a C18 column with a mobile phase consisting of an aqueous acidic buffer (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile in a gradient elution. longdom.org

For purification, low-pressure column chromatography is also effective. One method employs a C18 column with a methanol-water mixture (e.g., 6:4 v/v) as the mobile phase. nih.gov Alternatively, column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents such as n-hexane, ethyl acetate, and methanol can be used to fractionate the crude extract before final purification steps like recrystallization. phcogj.com

Table 4: High-Resolution Chromatographic Methods for Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | 0.1% Phosphoric acid buffer and Acetonitrile (gradient) | Identification and quantification. | longdom.org |

| Low-Pressure Column Chromatography | C18 | Methanol-water (6:4, v/v) | Purification of intermediates. | nih.gov |

| Column Chromatography | Silica Gel G60 | n-hexane - ethyl acetate - methanol (gradient) | Fractionation of crude extracts. | phcogj.com |

Targeted Isolation from Microbial Cultures and Fermentation Broths

Targeted isolation from microbial sources is a multi-step process designed to maximize the recovery of the desired compound. The process begins with the cultivation of the microorganism in a suitable medium, such as De Man Rogosa Sharpe broth for Lactobacillus species, followed by incubation to allow for the production of secondary metabolites. nih.gov

After incubation, the culture is centrifuged to separate the microbial biomass from the fermentation broth. nih.gov The target carboxylic acids can then be extracted from the broth. google.com One advanced method involves an aerobic growth-arrested bioprocess, which has been used for metabolically engineered Corynebacterium glutamicum to achieve high-titer production of 4-HBA. nih.gov In some processes, the aqueous suspension of cells is introduced into a current of hot gas to evaporate the water, and the resulting dried cells are then subjected to solvent extraction. googleapis.com This can sometimes be preceded by a cell disruption step to improve the release of intracellular products. googleapis.com The final purification of the extracted compound is typically achieved through chromatographic techniques as described previously.

Quantitative Analysis of Natural Abundance in Biological Samples

The quantitative analysis of this compound in various biological samples is a niche area of research. While a significant body of literature exists on the quantification of structurally related phenolic acids and prenylated compounds in natural products, specific data on the abundance of this compound remains limited in readily available scientific publications.

Research into the composition of complex natural substances like propolis has led to the development of sophisticated analytical methods for quantifying a wide array of phenolic constituents. Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is a well-documented source of benzoic acid derivatives. epa.govresearchgate.net Analytical techniques such as two-dimensional thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for the separation and quantification of these compounds. epa.gov

For instance, studies on propolis from various geographical regions have successfully quantified related phenolic acids. These analyses provide a framework for how this compound could be quantified. The methods often involve meticulous extraction from the biological matrix, followed by chromatographic separation and detection.

While direct quantitative data for this compound is not extensively reported, the analytical methodologies are well-established for similar compounds. It is plausible that this compound exists in trace amounts in certain plant species or propolis samples, but has not yet been the specific focus of extensive quantitative studies. The table below summarizes findings on related compounds found in propolis, illustrating the types of data that could be generated for this compound.

Interactive Data Table: Quantitative Analysis of Phenolic Acids in Propolis

| Compound | Biological Source (Propolis) | Concentration | Analytical Method |

| p-Coumaric acid | Croatian Propolis | 0–1.031 mg/mL | TLC |

| Caffeic acid | Turkish Propolis | 0.17 mg/g | Not Specified |

| Ferulic acid | Croatian Propolis | 0–1.370 mg/mL | TLC |

| Gallic acid | Turkish Propolis | 0.015–0.025 mg/g | Not Specified |

| Chrysin | Croatian Propolis | Not Specified | TLC |

| Pinocembrin | Croatian Propolis | Not Specified | TLC |

| Galangin | Croatian Propolis | 0–8.71 mg/mL | TLC |

This table presents data on compounds structurally related to this compound to illustrate the analytical approaches used in the field. Specific quantitative data for this compound is not available in the cited literature.

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 3 Isopentylbenzoic Acid

Chemical Synthesis Routes to 4-Hydroxy-3-isopentylbenzoic Acid Scaffolds

The construction of the this compound framework can be achieved through several synthetic pathways, primarily involving the functionalization of a benzoic acid precursor.

Electrophilic Aromatic Substitution Strategies for Aromatic Functionalization

Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto the benzene (B151609) ring. In the context of this compound synthesis, this can involve the introduction of the isopentyl group onto a pre-existing 4-hydroxybenzoic acid scaffold. A common approach is the Friedel-Crafts alkylation, where an isopentyl halide or alcohol reacts with 4-hydroxybenzoic acid in the presence of a Lewis acid catalyst. The hydroxyl group at the para position is a strong activating group, directing the incoming electrophile to the ortho position (position 3).

Another related strategy involves the acylation of 4-hydroxybenzoic acid followed by a reduction step. For instance, Friedel-Crafts acylation with an appropriate acyl halide or anhydride (B1165640) would introduce a keto group, which can then be reduced to the isopentyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Palladium-Catalyzed Coupling Reactions for Isopentyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds. rsc.org While direct C-H alkylation of benzoic acids can be challenging, ortho-alkylation of benzoic acids with alkyl halides has been achieved using palladium(II) catalysis without the need for a co-oxidant. nih.gov This approach could potentially be adapted for the introduction of the isopentyl group at the 3-position of 4-hydroxybenzoic acid.

The general principle involves the formation of a palladacycle intermediate, which then reacts with an isopentyl halide. rsc.org These reactions often require specific directing groups to achieve the desired regioselectivity. The carboxylate group of benzoic acid itself can act as a directing group, facilitating ortho C-H activation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to develop more environmentally benign synthetic methods. nih.govresearchgate.net In the synthesis of related hydroxybenzoic acids, biocatalytic and greener solvent-based approaches are being explored. For instance, microbial synthesis has been utilized to produce 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine using engineered Escherichia coli. nih.gov While not directly applied to this compound, this highlights the potential for developing biocatalytic routes for its synthesis.

Furthermore, the use of environmentally friendly solvents and catalysts is a key aspect of green chemistry. For example, the synthesis of related heterocyclic compounds has been achieved using agro-waste catalysts and bio-based solvents like glycerol. nih.gov Similar principles could be applied to the synthesis of this compound to reduce the environmental impact of chemical production.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure is essential for elucidating the relationship between its chemical features and biological activity. nih.gov This involves the synthesis of a library of analogues with variations in the carboxyl, hydroxyl, and isopentyl groups. nih.gov

Synthetic Modifications of the Carboxyl Group

The carboxylic acid moiety is a key functional group that can be readily modified to explore its role in biological interactions. Common derivatizations include:

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) can modulate the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: Formation of amides by reacting the carboxylic acid with primary or secondary amines introduces a hydrogen bond donor and acceptor group, which can significantly alter the compound's biological profile. This transformation is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, removing the acidic proton and changing the electronic and steric properties of this part of the molecule.

Structural Alterations of the Hydroxyl Moiety

The phenolic hydroxyl group is another critical site for modification to probe its importance in target binding. Key derivatization strategies include:

Etherification: Conversion of the hydroxyl group to an ether by reaction with an alkyl halide in the presence of a base can eliminate its hydrogen bond donating ability and introduce steric bulk.

Esterification: Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound.

Replacement with other functional groups: The hydroxyl group can be replaced with other functionalities, such as an amino group or a halogen, to investigate the impact of different electronic and hydrogen-bonding properties at this position.

Variations and Elaboration of the Isopentyl Side Chain

The chemical reactivity of the isopentyl group, specifically at the carbon atom directly attached to the benzene ring (the benzylic position), allows for a range of synthetic transformations. The presence of benzylic hydrogens makes this position susceptible to oxidation and halogenation reactions.

Benzylic Oxidation:

One of the primary modifications of the isopentyl side chain involves its oxidation. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the alkyl chain at the benzylic position, leading to the formation of a carboxylic acid. masterorganicchemistry.com This reaction, however, would result in the formation of 4-hydroxy-3-carboxybenzoic acid, fundamentally altering the isopentyl character of the molecule.

A more controlled oxidation can be achieved to yield a ketone at the benzylic position. This transformation would convert the isopentyl group into a 1-oxo-3-methylbutyl group. Such a reaction allows for the introduction of a carbonyl functionality, which can serve as a handle for further synthetic elaborations, including the formation of oximes, hydrazones, or conversion to other functional groups.

A milder and more selective oxidation can lead to the formation of a hydroxyl group at the benzylic position, yielding 4-hydroxy-3-(1-hydroxy-3-methylbutyl)benzoic acid. This transformation introduces a chiral center and provides a precursor for further reactions such as esterification or etherification of the newly formed alcohol. A patent for the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) highlights methods for selective benzylic oxidation which could be conceptually applied. google.com

Benzylic Halogenation:

The benzylic position of the isopentyl side chain is also amenable to free-radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of benzylic C-H bonds. chadsprep.comchadsprep.comyoutube.comyoutube.comlibretexts.org This reaction proceeds via a radical mechanism, often initiated by light or a radical initiator like benzoyl peroxide. The resulting 4-hydroxy-3-(1-bromo-3-methylbutyl)benzoic acid is a valuable intermediate. The bromine atom can be subsequently displaced by a variety of nucleophiles to introduce a wide range of functional groups.

Further Derivatization:

The ketone and bromo-derivatives serve as key intermediates for further elaboration of the isopentyl side chain. For instance, the ketone can undergo olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond. nih.govnih.gov The benzylic bromide can be converted to an alcohol via hydrolysis, an ether by reaction with an alkoxide, or an amine through reaction with ammonia (B1221849) or an amine.

The following table summarizes the potential variations of the isopentyl side chain and the key reagents involved in their synthesis.

| Original Side Chain | Modified Side Chain | Key Reagent/Reaction | Resulting Compound Name |

| Isopentyl | 1-Oxo-3-methylbutyl | Controlled Oxidation (e.g., with PCC, DMP) | 4-Hydroxy-3-(1-oxo-3-methylbutyl)benzoic acid |

| Isopentyl | 1-Hydroxy-3-methylbutyl | Selective Hydroxylation | 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)benzoic acid |

| Isopentyl | 1-Bromo-3-methylbutyl | Benzylic Bromination (NBS) | 4-Hydroxy-3-(1-bromo-3-methylbutyl)benzoic acid |

| 1-Bromo-3-methylbutyl | 1-Azido-3-methylbutyl | Nucleophilic Substitution (NaN₃) | 4-Hydroxy-3-(1-azido-3-methylbutyl)benzoic acid |

| 1-Bromo-3-methylbutyl | 1-Cyano-3-methylbutyl | Nucleophilic Substitution (NaCN) | 4-Hydroxy-3-(1-cyano-3-methylbutyl)benzoic acid |

These synthetic transformations provide a powerful toolkit for the systematic modification of the isopentyl side chain of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Biosynthetic Pathways and Metabolic Fates of 4 Hydroxy 3 Isopentylbenzoic Acid

Elucidation of Biosynthetic Precursors for Prenylated Hydroxybenzoic Acids

The molecular architecture of 4-Hydroxy-3-isopentylbenzoic acid is derived from two distinct precursor pools: an aromatic core and a five-carbon isopentenyl side chain. The aromatic portion, 4-hydroxybenzoic acid, originates from the shikimate pathway, while the isopentenyl group is supplied by the isoprenoid pathway. researchgate.net

The shikimate pathway is a central metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). thesciencenotes.com This pathway converts simple carbohydrate precursors into chorismate, a critical branch-point intermediate. nih.gov The aromatic core of this compound, which is 4-hydroxybenzoic acid (4-HBA), is directly synthesized from chorismate. researchgate.net The enzyme chorismate lyase (also known as UbiC) catalyzes the elimination of pyruvate from chorismate to yield 4-HBA. This reaction is a key step that diverts carbon flux from primary metabolism (aromatic amino acid synthesis) toward the production of various specialized compounds, including ubiquinone and other prenylated phenolics. nih.govresearchgate.net

The isopentyl side chain of the target molecule is a classic example of an isoprenoid unit. All isoprenoids are synthesized from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org These precursors are produced through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, archaea, and some bacteria, and the methylerythritol phosphate (MEP) pathway, which operates in most bacteria, algae, and plant plastids. wikipedia.orgresearchgate.net

In the context of aromatic prenylation, DMAPP serves as the active prenyl donor. libretexts.org It provides the electrophilic dimethylallyl carbocation that is transferred to the electron-rich aromatic ring of 4-hydroxybenzoic acid. The enzyme isopentenyl pyrophosphate isomerase catalyzes the interconversion of IPP and DMAPP, ensuring a balanced supply of both the starter unit (DMAPP) and the elongation unit (IPP) for the synthesis of longer-chain isoprenoids. nih.govlibretexts.org

| Precursor Molecule | Biosynthetic Pathway | Role in this compound Synthesis |

| Chorismate | Shikimate Pathway | Direct precursor to the 4-hydroxybenzoic acid aromatic core. researchgate.net |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate (MVA) Pathway or Methylerythritol Phosphate (MEP) Pathway | Isomerized to DMAPP, the active prenyl donor. nih.govwikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) Pathway or Methylerythritol Phosphate (MEP) Pathway | Provides the five-carbon isopentenyl group attached to the aromatic ring. libretexts.org |

Enzymatic Mechanisms in this compound Biosynthesis

The assembly of this compound is orchestrated by a series of specific enzymes that catalyze the formation of the aromatic core and the subsequent attachment of the isopentenyl side chain.

The key reaction in the formation of this compound is the C-prenylation of the 4-hydroxybenzoic acid (4-HBA) ring. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs). researchgate.net Specifically, the enzyme responsible belongs to the 4-hydroxybenzoate polyprenyltransferase group (EC 2.5.1.39). nih.govwikipedia.org These enzymes are typically membrane-bound and are members of the larger UbiA superfamily of prenyltransferases, which are involved in the biosynthesis of essential lipophilic compounds like ubiquinones and menaquinones. nih.govnih.gov

These enzymes catalyze the transfer of a prenyl group from a donor molecule, such as DMAPP, to the aromatic acceptor, 4-HBA. acs.orgnih.gov The reaction proceeds via an electrophilic substitution mechanism where the aromatic ring of 4-HBA attacks the C1 of the prenyl diphosphate, displacing the diphosphate group. The enzyme's active site orients the substrates to ensure regioselectivity, directing the prenyl group to the C3 position of the 4-HBA ring, ortho to the hydroxyl group. Studies on various UbiA-type enzymes have shown that they possess conserved aspartate-rich motifs and require a divalent metal ion, typically Mg²⁺, for catalytic activity. nih.govnih.gov

The formation of the 4-HBA backbone itself is a critical enzymatic step. As mentioned, the primary route involves the direct conversion of chorismate to 4-HBA and pyruvate, catalyzed by chorismate-pyruvate lyase. researchgate.net This enzyme effectively performs a combined elimination and aromatization reaction.

While not directly involved in the main pathway from chorismate, other enzymatic hydroxylation and carboxylation reactions are fundamental to the broader metabolism of aromatic compounds. Enzymatic hydroxylation of aromatic rings is often carried out by monooxygenases, such as cytochrome P450 enzymes or flavin-dependent hydroxylases, which use molecular oxygen to introduce a hydroxyl group onto the ring. nih.govnih.govresearchgate.net These reactions are crucial for activating the aromatic ring for further modification or for initiating catabolic degradation. researchgate.net

Enzymatic carboxylation of phenols, the reverse of the more common decarboxylation, is a thermodynamically challenging reaction. acs.org However, certain benzoic acid decarboxylases have been shown to catalyze the regioselective ortho-carboxylation of phenols under specific conditions, such as high bicarbonate concentrations, acting as a biocatalytic equivalent of the Kolbe–Schmitt reaction. nih.govnih.govrsc.org These enzymes typically require a metal cofactor, such as Zn²⁺, for activity. mdpi.com

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Function in Biosynthesis |

| Chorismate Lyase | UbiC | Chorismate | 4-Hydroxybenzoic acid, Pyruvate | Forms the aromatic acid backbone. researchgate.net |

| Aromatic Prenyltransferase | 4-hydroxybenzoate polyprenyltransferase (UbiA family) | 4-Hydroxybenzoic acid, Dimethylallyl pyrophosphate | This compound, Diphosphate | Attaches the isopentenyl side chain to the aromatic ring. nih.govwikipedia.org |

| Monooxygenase | Cytochrome P450s, Flavin-dependent hydroxylases | Aromatic compounds, O₂, NADPH/NADH | Hydroxylated aromatic compounds | General mechanism for aromatic ring hydroxylation. nih.govnih.gov |

| Carboxylase | Benzoic acid decarboxylases (in reverse) | Phenols, Bicarbonate | Hydroxybenzoic acids | General mechanism for phenol carboxylation. nih.govmdpi.com |

Metabolic Transformations and Catabolic Pathways in Biological Systems

Once synthesized, this compound and related compounds can undergo various metabolic transformations or be channeled into catabolic pathways for degradation. In plants, phenolic compounds are often glycosylated to form more water-soluble and stable derivatives for storage in the vacuole.

In microorganisms, the degradation of aromatic compounds is a well-established process for carbon cycling. unesp.br The catabolism of hydroxybenzoic acids typically begins with further hydroxylation of the aromatic ring. For instance, 4-HBA is commonly hydroxylated to form protocatechuic acid (3,4-dihydroxybenzoic acid). nih.gov This dihydroxylated intermediate is then a substrate for ring-cleavage dioxygenases, which catalyze the oxygenolytic fission of the aromatic ring. researchgate.netkoreascience.kr

The cleavage can occur via two main routes:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups (intradiol cleavage), leading to intermediates that are funneled into the β-ketoadipate pathway. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups (extradiol cleavage), generating different aliphatic intermediates. oup.comoup.com

These initial aliphatic products are further processed through a series of enzymatic reactions into central metabolic intermediates, such as pyruvate, acetaldehyde, and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov The presence of the isopentyl side chain may require additional enzymatic steps for its removal or modification prior to or after ring cleavage.

Biotransformation Processes in Microorganisms

Direct studies on the microbial biotransformation of this compound have not been identified. However, the metabolism of the parent compound, 4-hydroxybenzoic acid, and other alkyl-substituted benzoic acids by microorganisms is well-documented. Microorganisms typically employ hydroxylation and subsequent ring-cleavage pathways to degrade aromatic compounds.

For this compound, a plausible initial step in microbial degradation would involve the oxidation of the isopentyl side chain. This could proceed through various mechanisms, including terminal or sub-terminal hydroxylation, followed by further oxidation to form carboxylic acids or ketones. Another possibility is the demethylation of the isopentyl group.

Following side-chain modification, or in some cases preceding it, the aromatic ring is typically further hydroxylated. For instance, 4-hydroxybenzoic acid is commonly converted to protocatechuic acid (3,4-dihydroxybenzoic acid) by 4-hydroxybenzoate 3-hydroxylase. This dihydroxylated intermediate is then susceptible to ring fission by dioxygenase enzymes, leading to aliphatic products that can enter central metabolic pathways.

Given the structure of this compound, it is conceivable that microorganisms could employ a similar strategy, potentially forming 3-isopentylprotocatechuic acid as a key intermediate. The subsequent degradation would depend on the specific enzymatic machinery of the microorganism.

Table 1: Potential Microbial Biotransformation Reactions for this compound (Hypothetical)

| Reaction Type | Potential Enzyme Class | Substrate | Hypothetical Product |

| Side-chain Hydroxylation | Monooxygenase | This compound | 4-Hydroxy-3-(hydroxyisopentyl)benzoic acid |

| Aromatic Hydroxylation | Hydroxylase | This compound | 3-Isopentylprotocatechuic acid |

| Ring Cleavage | Dioxygenase | 3-Isopentylprotocatechuic acid | Aliphatic ring-fission products |

Mammalian Metabolic Fate and Excretion Pathways

There is a lack of specific data on the mammalian metabolic fate and excretion of this compound. However, the metabolism of benzoic acid and other phenolic acids in mammals has been extensively studied and can provide a basis for predicting the likely metabolic pathways.

In mammals, benzoic acid is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then efficiently excreted in the urine. nih.govnih.govwikipedia.org Similarly, other substituted benzoic acids undergo conjugation reactions. For phenolic acids, conjugation with glucuronic acid (forming glucuronides) and sulfate (forming sulfate esters) are also major detoxification and excretion pathways. nih.gov

Therefore, it is anticipated that this compound would undergo one or more of the following metabolic transformations in mammals:

Glycine Conjugation: The carboxylic acid group could be conjugated with glycine.

Glucuronidation: The phenolic hydroxyl group or the carboxylic acid group could be conjugated with glucuronic acid.

Sulfation: The phenolic hydroxyl group could be conjugated with sulfate.

Oxidation of the Isopentyl Side Chain: The isopentyl group may be subject to oxidation, leading to the formation of more polar metabolites that can be more easily excreted.

These conjugated and oxidized metabolites are expected to be eliminated from the body primarily through renal excretion into the urine. The extent of each conjugation pathway can vary depending on the animal species and the dose administered. nih.gov

Table 2: Predicted Mammalian Metabolites of this compound and Their Excretion

| Metabolic Pathway | Predicted Metabolite | Primary Excretion Route |

| Glycine Conjugation | 4-Hydroxy-3-isopentylhippuric acid | Urine |

| Glucuronidation | 4-Hydroxy-3-isopentylbenzoyl glucuronide | Urine |

| Glucuronidation | 4-(Glucuronidyloxy)-3-isopentylbenzoic acid | Urine |

| Sulfation | 4-(Sulfoxy)-3-isopentylbenzoic acid | Urine |

| Side-chain Oxidation | Oxidized derivatives (e.g., hydroxylated, carboxylated) | Urine |

Isotopic Labeling Studies for Biosynthetic Pathway Delineation

No isotopic labeling studies specifically delineating the biosynthetic pathway of this compound have been found in the reviewed literature. However, the general biosynthetic pathways of the two key structural components, the 4-hydroxybenzoic acid core and the isopentyl side chain, are well understood from studies of other natural products.

The 4-hydroxybenzoic acid moiety is typically derived from the shikimate pathway, with chorismic acid being a key branch-point intermediate. In many bacteria and plants, chorismate is converted to 4-hydroxybenzoic acid by the enzyme chorismate pyruvate-lyase.

The isopentyl group originates from the isoprenoid biosynthesis pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The attachment of the isopentyl group to the aromatic ring is catalyzed by a class of enzymes known as aromatic prenyltransferases. These enzymes transfer a prenyl group (such as dimethylallyl or geranyl) from a pyrophosphate donor to an aromatic acceptor molecule. In the case of this compound, a dimethylallyl group from DMAPP would likely be transferred to the 3-position of 4-hydroxybenzoic acid.

Isotopic labeling studies using precursors such as ¹³C-labeled glucose or shikimic acid could confirm the origin of the 4-hydroxybenzoic acid backbone. Similarly, feeding with ¹³C-labeled mevalonic acid or 1-deoxy-D-xylulose 5-phosphate (precursors for the two different isoprenoid biosynthesis pathways) could elucidate the origin of the isopentyl side chain. Such studies would be instrumental in definitively establishing the biosynthetic route to this compound in any producing organism.

Molecular Interactions and Biological Activities of 4 Hydroxy 3 Isopentylbenzoic Acid

In Vitro Bioactivity Profiling and Screening Methodologies

Evaluation of Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal properties of 4-hydroxy-3-isopentylbenzoic acid and its derivatives have been a subject of scientific investigation. Esters of 4-hydroxybenzoic acid, commonly known as parabens, demonstrate activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, Salmonella typhi, Proteus vulgaris, Pseudomonas aeruginosa, Aspergillus niger, Rhizopus nigricans, Chaetomium globosum, Trichophyton interdigitale, and Candida albicans. globalresearchonline.netresearchgate.net The effectiveness of these compounds is linked to the length of the alkyl chain, with increased chain length leading to decreased polarity and enhanced ability to cross microbial cell walls. globalresearchonline.net This suggests that the lipophilicity of the compound is a significant factor in its antimicrobial action. globalresearchonline.net

Phenolic acids, including 4-hydroxybenzoic acid, isolated from sources like oil palm roots, have demonstrated in-vitro antimicrobial and fungitoxic effects against Ganoderma boninense. globalresearchonline.net Similarly, p-hydroxybenzoic acid has been noted for its antifungal and antimicrobial activities. mdpi.com Benzoic acid itself is recognized as an antimicrobial food additive and a fungistatic compound. drugbank.com

Table 1: Antimicrobial and Antifungal Activity of 4-Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Source |

| Esters of 4-hydroxybenzoic acid (Parabens) | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Proteus vulgaris, Pseudomonas aeruginosa, Aspergillus niger, Rhizopus nigricans, Chaetomium globosum, Trichophyton interdigitale, Candida albicans | Antimicrobial activity | globalresearchonline.netresearchgate.net |

| 4-hydroxybenzoic acid from oil palm roots | Ganoderma boninense | Antimicrobial and fungitoxic activity | globalresearchonline.net |

| p-Hydroxybenzoic acid | General | Antifungal and antimicrobial activities | mdpi.com |

| Benzoic acid | General | Antimicrobial and fungistatic | drugbank.com |

Assessment of Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of this compound and related phenolic compounds is a well-documented area of research. The fundamental mechanism of their antioxidant action involves the donation of a hydrogen atom to neutralize free radicals. The presence and position of hydroxyl groups on the benzoic acid structure are critical determinants of its antioxidant efficacy. nih.gov For instance, compounds with ortho-dihydroxylation, such as catechol, exhibit enhanced scavenging activity. nih.gov

Studies have shown that 4-hydroxybenzoic acid can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related cellular damage. Its interaction with human serum albumin (HSA) has been observed to enhance its antioxidant capacity. The degree of hydroxylation and the specific positioning of hydroxyl groups directly influence the antioxidant capabilities of these compounds. nih.gov For example, while 4-hydroxybenzoic acid, a monohydroxy benzoic acid, displays modest activity, 3,5-dihydroxybenzoic acid shows strong antioxidant properties. nih.gov

The antioxidant activity of dihydroxybenzoic acid derivatives is attributed to the formation of a semiquinoid radical which can then be converted to a quinone. nih.gov Research on 3-dimethylallyl-4-hydroxybenzoic acid highlights its ability to scavenge free radicals and inhibit oxidative stress. Furthermore, cajaninstilbene acid, a related phenolic compound, is recognized as a good antioxidant. mdpi.com

Table 2: Antioxidant and Free Radical Scavenging Activity of Hydroxybenzoic Acids

| Compound | Key Findings | Mechanism | Source |

| 4-Hydroxybenzoic acid | Significant antioxidant properties, scavenges free radicals | Hydrogen atom donation, enhanced capacity upon binding to HSA | |

| Dihydroxybenzoic acids | Stronger antioxidant activity compared to monohydroxy derivatives | Formation of semiquinoid radicals | nih.gov |

| 3-Dimethylallyl-4-hydroxybenzoic acid | Scavenges free radicals and inhibits oxidative stress | Not explicitly stated | |

| Cajaninstilbene acid | Good antioxidant | Not explicitly stated | mdpi.com |

Cellular Assays for Anti-proliferative Effects on Cell Lines

The anti-proliferative effects of this compound and its analogs have been evaluated in various cancer cell lines. A synthetic form of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (HMBA), originally isolated from the fungus Curvularia sp. KF119, has been shown to inhibit the proliferation of HeLa cells. nih.gov This inhibition is associated with the upregulation of p21(WAF1) and the suppression of cyclin D1 expression. nih.gov

Studies on 4-hydroxybenzoic acid (4-HBA) and its methoxy (B1213986) derivative, vanillic acid (VA), have demonstrated their ability to decrease the viability of both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells in a manner dependent on both dose and time. nih.govnih.gov Furthermore, 4-hydroxybenzoic acid isolated from Acer tegmentosum has been found to promote the proliferation of ER-positive breast cancer MCF-7 cells, an effect that is mitigated by the estrogen receptor (ER) antagonist ICI 182,780. nih.gov This suggests an estrogen-like effect mediated through ERα. nih.gov

Table 3: Anti-proliferative Effects of 4-Hydroxybenzoic Acid Derivatives on Cell Lines

| Compound | Cell Line(s) | Effect | Key Molecular Changes | Source |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (HMBA) | HeLa | Inhibition of cell-cycle progression | Upregulation of p21(WAF1), suppression of cyclin D1 | nih.gov |

| 4-Hydroxybenzoic acid (4-HBA) and Vanillic acid (VA) | K562 and K562/Dox (leukemia) | Decreased cell viability | Dose- and time-dependent | nih.govnih.gov |

| 4-Hydroxybenzoic acid | MCF-7 (breast cancer) | Promotion of cell proliferation | Mediated by ERα | nih.gov |

Investigation of Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of this compound and related compounds have been investigated in various preclinical models. For instance, 3-benzoyl-propionic acid demonstrated significant anti-inflammatory activity in vivo by reducing cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net This compound also exhibited analgesic effects in acetic acid-induced writhing and formalin tests. researchgate.net

Lawsone (2-hydroxy-1,4-naphthoquinone) has shown anti-arthritic potential in a rat model of rheumatoid arthritis. nih.gov Its therapeutic effect is attributed to the reduction in the expression of inflammatory markers such as VEGF, TNF-α, MMP-2, MMP-3, NF-κB, IL-1β, and IL-6, as well as decreased PGE2 levels. nih.gov Cajaninstilbene acid has also been reported to have anti-inflammatory and analgesic effects. mdpi.com Furthermore, a study on various flavonoids highlighted their ability to modulate the production of pro-inflammatory interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Table 4: Anti-inflammatory and Immunomodulatory Activities

| Compound | Model/Assay | Key Findings | Source |

| 3-Benzoyl-propionic acid | Carrageenan air pouch, acetic acid writhing, formalin test | Reduced cell migration, NO, and PGE2 levels; analgesic effects | researchgate.net |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | FCA-induced rheumatoid arthritis in rats | Reduced expression of VEGF, TNF-α, MMPs, NF-κB, ILs, and PGE2 | nih.gov |

| Cajaninstilbene acid | Not specified | Anti-inflammatory and analgesic effects | mdpi.com |

| Various Flavonoids | LPS-stimulated whole blood | Modulated production of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) | researchgate.net |

Enzyme Inhibition Studies of Relevant Biological Targets

Research into the enzyme-inhibiting properties of this compound derivatives has revealed potential therapeutic applications. A study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified them as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in various physiological and pathological processes, including platelet aggregation, inflammation, and cell proliferation. nih.gov The optimized compounds from this study demonstrated nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov

Furthermore, these compounds were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the production of 12-HETE (12-hydroxyeicosatetraenoic acid) in β-cells. nih.gov The binding of 4-hydroxybenzoic acid and vanillic acid to human serum albumin (HSA) has also been studied, indicating an interaction that could influence their biological activity. nih.govnih.gov

Table 5: Enzyme Inhibition by 4-Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Target Enzyme/Protein | Activity | Relevance | Source |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Potent and selective inhibition | Anti-inflammatory, anti-platelet aggregation | nih.gov |

| 4-Hydroxybenzoic acid and Vanillic acid | Human Serum Albumin (HSA) | Binding interaction | Potential influence on bioavailability and activity | nih.govnih.gov |

Mechanism of Action Investigations at a Molecular Level

The molecular mechanisms underlying the biological activities of this compound and its analogs are multifaceted. A key aspect of its action is its ability to function as a Brønsted acid, donating a proton to other molecules. This reactivity, along with its antioxidant properties, contributes to its various biological effects.

In the context of its anti-proliferative effects on HeLa cells, synthetic 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (HMBA) has been shown to inhibit cell cycle progression by activating p21(WAF1) and inhibiting the expression of cyclin D1. nih.gov This suggests a mechanism involving the regulation of key cell cycle proteins.

For 4-hydroxybenzoic acid, its estrogen-like effects in MCF-7 breast cancer cells are mediated through the activation of estrogen receptor α (ERα). nih.gov This activation leads to a dose-dependent increase in the phosphorylation of extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and serine/threonine kinase (AKT). nih.gov

The interaction of 4-hydroxybenzoic acid and vanillic acid with human serum albumin (HSA) is another important molecular interaction. nih.govnih.gov Thermodynamic data suggest that this interaction is spontaneous and primarily driven by hydrogen bonds and Van der Waals forces. nih.gov This binding can influence the transport and bioavailability of these compounds in the body.

Analysis of Protein-Ligand Interactions (e.g., Human Serum Albumin Binding Dynamics)

The interaction of phenolic compounds with transport proteins like human serum albumin (HSA) is crucial for their absorption, distribution, and metabolism in the body. nih.gov Studies on analogous compounds, such as 4-hydroxybenzoic acid (4-HBA), provide significant insights into the binding dynamics likely applicable to this compound.

The binding of 4-HBA to HSA has been investigated using fluorescence quenching techniques. nih.gov These studies reveal that 4-HBA can interact with HSA, acting as a quencher of its intrinsic fluorescence. nih.gov The analysis suggested a static quenching mechanism, which implies the formation of a stable ground-state complex between the ligand (4-HBA) and the protein (HSA). nih.gov

Thermodynamic analysis of the interaction between 4-HBA and HSA indicates that the binding process is spontaneous. nih.govnih.gov The primary forces driving the formation of the HSA-ligand complex are identified as hydrogen bonds and Van der Waals forces. nih.govnih.gov This type of interaction is fundamental to understanding how phenolic compounds are transported in the bloodstream. nih.gov Human serum albumin is a major carrier protein in blood plasma, reversibly binding to a wide array of molecules, including metabolites and therapeutic agents. nih.gov The specifics of these interactions, such as binding affinity and the forces involved, dictate the bioavailability and disposition of the compound. nih.gov Molecular dynamics simulations further confirm that HSA can interact with various ligands through its specific binding sites, which exhibit considerable flexibility. mdpi.comcapes.gov.br

Table 1: Summary of Interaction Dynamics between Human Serum Albumin (HSA) and Analogous 4-Hydroxybenzoic Acid (4-HBA)

| Parameter | Finding | Implication | Citation |

|---|---|---|---|

| Interaction Confirmation | 4-HBA quenches the intrinsic fluorescence of HSA. | A direct binding interaction occurs between the compound and the protein. | nih.gov |

| Binding Mechanism | Primarily a static quenching process. | A stable ground-state complex is formed. | nih.gov |

| Thermodynamics | The interaction is spontaneous. | The binding is energetically favorable and occurs without external energy input. | nih.govnih.gov |

| Driving Forces | Hydrogen bonds and Van der Waals forces. | These non-covalent interactions are key to the stability of the protein-ligand complex. | nih.govnih.gov |

Elucidation of Specific Receptor Binding and Activation Pathways

While specific receptor binding pathways for this compound in mammals are not extensively documented in the reviewed literature, research on its structural analog, 4-hydroxybenzoic acid (4-HBA), in microbial systems offers a model for its mechanism of action.

In the bacterium Lysobacter enzymogenes, 4-HBA has been identified as a crucial signaling molecule that binds to a specific receptor. nih.gov This receptor is a LysR-family transcription factor, designated LysRLe. nih.gov The binding of 4-HBA to LysRLe appears to enhance the formation of the transcription factor-DNA complex. nih.gov This interaction demonstrates a specific molecular recognition event where 4-HBA acts as a ligand to activate a transcriptional regulator, which is a fundamental mechanism for controlling gene expression. nih.gov

Studies on Gene Expression Modulation and Cellular Signaling Pathway Perturbations

The binding of this compound's analog, 4-HBA, to the LysRLe transcription factor directly leads to the modulation of gene expression in Lysobacter enzymogenes. nih.gov This interaction is a key part of a larger signaling cascade that connects the shikimate metabolic pathway to the biosynthesis of a potent antifungal metabolite known as Heat-stable antifungal factor (HSAF). nih.gov

The LysRLe protein, when bound by 4-HBA, interacts with the promoter region of the HSAF biosynthesis gene cluster, thereby regulating its expression. nih.gov This demonstrates that 4-HBA functions as an adaptor molecule, linking a primary metabolic pathway (shikimate pathway) with the production of a specialized secondary metabolite. nih.gov Specifically, the mutation of the gene responsible for 4-HBA synthesis resulted in a significant decrease in HSAF production, a phenotype that could be rescued by the external addition of micromolar concentrations of 4-HBA. nih.gov

Furthermore, studies on the effects of 4-HBA on eukaryotic cells, such as human leukemia cell lines (K562), have shown that it can decrease cell viability in a dose- and time-dependent manner. nih.govnih.gov While this suggests a perturbation of cellular signaling pathways leading to cell death, the precise mechanisms have been noted as an area for future investigation. nih.gov

Ecological and Inter-Species Biological Roles

Role in Plant Defense Mechanisms Against Herbivores

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, and phenolic compounds, including hydroxybenzoic acids, are a major component of this chemical defense system. nih.govnih.gov These compounds can act as toxins, feeding deterrents, or anti-nutritive agents that reduce the digestibility of plant tissues. nih.govwikipedia.org

Phenols can deter feeding through their astringent and bitter taste. nih.gov Upon ingestion by an insect, they can exert toxic effects or interfere with digestion by binding to proteins, including the herbivore's digestive enzymes. nih.govresearchgate.net This protein-binding action can lead to reduced nutrient absorption, impaired growth, and decreased survival of the herbivore. nih.gov The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced in response to tissue damage from herbivory. nih.govwikipedia.org The presence of compounds like this compound in plant tissues is consistent with a role in this defensive strategy, helping to protect the plant from being consumed. nih.gov

Contribution to Interspecies Chemical Communication

Chemicals released by one organism that affect the behavior or physiology of another are central to interspecies communication. This compound and its analogs serve as important molecules in this context.

A clear example is the function of 4-hydroxybenzoic acid (4-HBA) in the bacterium Lysobacter enzymogenes. nih.gov Here, 4-HBA acts as a diffusible signal, a form of chemical communication, that self-regulates the production of the antifungal compound HSAF. nih.gov This allows the bacterial population to coordinate the expression of a defense molecule that is active against competing fungal species. nih.gov

In a broader sense, plants release a variety of volatile organic compounds (VOCs) in response to herbivore attacks. wikipedia.org These signals can warn nearby plants of a threat, allowing them to activate their own defenses, or they can attract natural enemies of the attacking herbivores, such as parasitic wasps or predatory mites, in an indirect defense strategy. wikipedia.org As a plant metabolite, this compound or its volatile derivatives could potentially play a role in this complex chemical communication network.

Function as a Plant or Microbial Metabolite

This compound is a natural product that can be classified as both a plant and a microbial metabolite. Phenolic compounds are widely distributed throughout the plant kingdom, where they serve diverse functions including defense, structural support (as components of lignin), and pigmentation. nih.govnih.gov

In the microbial world, the biosynthesis of the closely related 4-hydroxybenzoic acid (4-HBA) has been detailed in Lysobacter enzymogenes. nih.gov It is synthesized from precursors provided by the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds. nih.gov The formation of 4-HBA involves an oxygenase enzyme, demonstrating a specific, genetically encoded pathway for its production. nih.gov Its role as an internal signaling molecule to regulate antibiotic production highlights its importance as a functional microbial metabolite. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzoic acid (4-HBA) |

| 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) |

| Human Serum Albumin (HSA) |

| Heat-stable antifungal factor (HSAF) |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxy 3 Isopentylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules in solution. For 4-Hydroxy-3-isopentylbenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal, thereby confirming the molecular constitution.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The complete assignment of the molecular structure of this compound is achieved through a systematic application of various NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the isopentyl side chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of different carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: To assemble the molecular puzzle, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.eduyoutube.com It would reveal the connectivity within the isopentyl group by showing correlations between adjacent protons and also establish the relationship between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of the carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment maps long-range (typically two- to three-bond) correlations between protons and carbons. sdsu.eduyoutube.com It is key to connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons of the methylene group of the isopentyl chain to the aromatic carbons, confirming its point of attachment at the C3 position. It would also link the aromatic protons to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For a flexible molecule like this compound, NOESY can provide insights into the preferred conformation of the isopentyl chain relative to the aromatic ring.

Interactive Table: Expected NMR Correlations for this compound

| Atom Label | Atom Type | Expected ¹H-NMR Signal (Multiplicity) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| H2 | Aromatic CH | Doublet | C4, C6, C(O)OH | H6 |

| H5 | Aromatic CH | Doublet | C1, C3, C4 | H6 |

| H6 | Aromatic CH | Doublet of Doublets | C2, C4, C(O)OH | H2, H5 |

| H1' | Isopentyl CH₂ | Triplet | C2', C3, C4, C2 | H2' |

| H2' | Isopentyl CH | Multiplet | C1', C3', C4' | H1', H3' |

| H3' | Isopentyl CH₃ | Doublet | C2', C4' | H2' |

| 4-OH | Phenolic OH | Singlet | C3, C4, C5 | - |

| COOH | Carboxylic OH | Singlet | C1, C2, C6 | - |

Chiral Analysis by Electronic Circular Dichroism (ECD) Spectropolarimetry (if applicable to chiral analogues)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, Electronic Circular Dichroism (ECD) spectropolarimetry is not applicable for its analysis. However, if a chiral center were introduced into the molecule, for example by functionalization of the isopentyl side chain, the resulting enantiomers would be distinguishable by ECD. This technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer that can be used to determine its absolute configuration by comparison with theoretical calculations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C₁₂H₁₆O₃), HRMS would confirm the exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern, which provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic fingerprint of daughter ions is produced.

Interactive Table: Expected HRMS Fragmentation of this compound

| Ion | Proposed Formula | Description of Loss |

| [M-H₂O]⁺˙ | C₁₂H₁₄O₂ | Loss of water from the carboxylic acid and phenolic hydroxyl groups |

| [M-COOH]⁺ | C₁₁H₁₅O | Loss of the carboxyl group (decarboxylation) |

| [M-C₄H₉]⁺ | C₈H₇O₃ | Cleavage of the isobutyl group from the isopentyl side chain |

| [M-C₅H₁₁]⁺ | C₇H₅O₃ | Loss of the entire isopentyl side chain |

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Mixture Analysis

To assess the purity of a sample or to identify and quantify this compound within a complex matrix, hyphenated techniques that couple chromatography with mass spectrometry are employed.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method for analyzing non-volatile compounds in liquid samples. ekb.egnih.govresearchgate.net The sample is first separated by HPLC, and the eluting compounds are then ionized (e.g., by ESI) and analyzed by a tandem mass spectrometer. For purity analysis, a single chromatographic peak corresponding to the mass of the target compound would be expected. In mixture analysis, LC-MS/MS can operate in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition, allowing for highly specific quantification even in the presence of many other components. vu.edu.au

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile or semi-volatile compounds. researchgate.netjmchemsci.com For analysis of this compound by GC-MS, a derivatization step (e.g., silylation with BSTFA) is typically required to increase its volatility and thermal stability. copernicus.org GC-MS provides excellent chromatographic separation and generates reproducible mass spectra that can be compared against spectral libraries for identification. biomedpharmajournal.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. pdbj.org This technique can precisely measure all bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the benzoic acid moiety and the specific conformation adopted by the flexible isopentyl chain. Crucially, it would also provide a detailed map of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and phenolic hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. To date, a public crystal structure for this compound has not been deposited in crystallographic databases.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3 Isopentylbenzoic Acid

Molecular Docking and Dynamics Simulations for Prediction of Receptor Interactions

There are currently no specific molecular docking or molecular dynamics simulation studies published in the scientific literature for 4-hydroxy-3-isopentylbenzoic acid. While research exists on other benzoic acid derivatives, showing their potential to interact with targets like the SARS-CoV-2 main protease or epidermal growth factor receptor (EGFR) tyrosine kinase, this particular compound has not been the subject of such in-silico investigations. researchgate.netresearchgate.net Such studies would be invaluable in predicting the binding modes and affinities of this compound with various protein targets, offering a foundational step in virtual screening and drug discovery processes.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Detailed quantum chemical calculations for this compound are not available in published research. Studies on similar molecules, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), have utilized these methods to interpret electronic spectra and understand charge transfer within the molecule. sci-hub.se Applying methods like Density Functional Theory (DFT) to this compound could provide significant insights into its molecular geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting the compound's reactivity and interpreting experimental spectroscopic data. However, at present, this remains an area for future research.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

The scientific literature lacks any QSAR models specifically developed for derivatives of this compound. QSAR studies are a powerful tool in medicinal chemistry for correlating the chemical structure of compounds with their biological activity. For instance, QSAR analyses have been successfully applied to other classes of compounds, like 3-hydroxypyridine-4-one derivatives, to understand the structural features crucial for their antimicrobial activity. A QSAR study on this compound derivatives would require a dataset of synthesized analogs and their corresponding biological activities, which has not yet been generated or published.

Retrosynthetic Analysis and Pathway Prediction in Compound Design

While the synthesis of this compound has been described as achievable through the hydrogenation of 4-hydroxy-3-(3-methylbut-1-en-1-yl)benzoate, a formal, computer-aided retrosynthetic analysis has not been published. Computational retrosynthesis tools can propose and evaluate multiple synthetic routes, identifying key precursors and potential challenges. Such an analysis for this compound could streamline its production and facilitate the design of novel synthetic pathways for its derivatives. This area, like the others, remains open for future scientific exploration.

Future Research Directions and Emerging Paradigms in 4 Hydroxy 3 Isopentylbenzoic Acid Research

The study of 4-Hydroxy-3-isopentylbenzoic acid and its closely related analogues represents a burgeoning field in chemical and biological sciences. While initial research has illuminated its potential, a vast landscape of inquiry remains to be explored. Future investigations are poised to delve deeper into its natural origins, optimize its production, unravel its precise biological mechanisms, and harness its structure for novel applications. This section outlines the key future research directions and emerging paradigms that will shape our understanding and utilization of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。